molecular formula C41H48F3N4O8P B12414112 DMTr-4'-CF3-5-Me-U-CED phosphoramidite

DMTr-4'-CF3-5-Me-U-CED phosphoramidite

Cat. No.: B12414112
M. Wt: 812.8 g/mol
InChI Key: DRJJIFVIRRQURG-UTTIVEAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves the modification of oligodeoxynucleotidesThe reaction conditions often involve the use of specific solvents and reagents to ensure the successful incorporation of these modifications .

Industrial Production Methods

Industrial production of DMTr-4’-CF3-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

DMTr-4’-CF3-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often further analyzed and characterized to determine their suitability for research applications .

Scientific Research Applications

DMTr-4’-CF3-5-Me-U-CED phosphoramidite has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves its incorporation into oligonucleotides. The compound acts as a dye reagent, allowing for the labeling and visualization of oligonucleotides in various research applications. The molecular targets and pathways involved include the specific binding and interaction with RNA molecules .

Comparison with Similar Compounds

DMTr-4’-CF3-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including the trifluoromethyl and methyl groups. Similar compounds include:

These compounds share similar applications but differ in their specific modifications and properties, making DMTr-4’-CF3-5-Me-U-CED phosphoramidite unique in its functionality and applications .

Properties

Molecular Formula

C41H48F3N4O8P

Molecular Weight

812.8 g/mol

IUPAC Name

3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1

InChI Key

DRJJIFVIRRQURG-UTTIVEAUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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